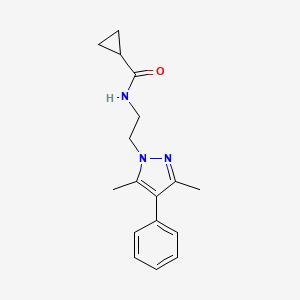

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

描述

属性

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-12-16(14-6-4-3-5-7-14)13(2)20(19-12)11-10-18-17(21)15-8-9-15/h3-7,15H,8-11H2,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLWAEIVXZYPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2CC2)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Structural Components

The target molecule comprises two critical subunits:

- 3,5-Dimethyl-4-phenylpyrazole : A sterically hindered heterocycle with aromatic and hydrogen-bonding capabilities.

- Cyclopropanecarboxamide-ethyl linker : A conformationally restricted carboxamide group connected via an ethyl spacer.

Retrosynthetic disconnection suggests two primary intermediates (Fig. 1):

- 2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine

- Cyclopropanecarbonyl chloride

Synthesis of Key Intermediates

Preparation of 3,5-Dimethyl-4-phenyl-1H-pyrazole

Method A: Knorr-type Pyrazole Synthesis

- Reagents : Phenylacetone (1 eq), acetylacetone (1 eq), hydrazine hydrate (1.2 eq)

- Conditions : Reflux in ethanol (78°C, 12 hr) under nitrogen

- Workup : Cool to 0°C, filter crystalline product, wash with cold ethanol

- Yield : 68–72% (white crystals)

Method B: Microwave-assisted Cyclization

- Reagents : Same as Method A

- Conditions : 150 W microwave irradiation, 100°C, 30 min

- Advantage : 89% yield with reduced reaction time

Functionalization to 2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine

Step 1: N-Alkylation with 2-Chloroethylamine

- Molar Ratio : Pyrazole (1 eq), 2-chloroethylamine HCl (1.5 eq)

- Base : K₂CO₃ (3 eq) in anhydrous DMF

- Conditions : 80°C, 8 hr under argon

- Yield : 63% (after column chromatography, hexane/EtOAc 4:1)

Step 2: Amine Deprotection (if required)

- Reagent : 6M HCl in dioxane

- Conditions : RT, 2 hr

- Neutralization : 10% NaOH to pH 10–11

- Isolation : Extraction with DCM (3×), anhydrous Na₂SO₄ drying

Synthesis of Cyclopropanecarbonyl Chloride

Procedure :

- Reagents : Cyclopropanecarboxylic acid (1 eq), thionyl chloride (2.5 eq)

- Catalyst : DMF (1 drop)

- Conditions : Reflux (76°C), 3 hr

- Workup : Remove excess SOCl₂ under vacuum

- Purity : >95% by ¹H NMR (CDCl₃, δ 0.8–1.2 ppm cyclopropane protons)

Amide Bond Formation Strategies

Acyl Chloride Coupling

Optimized Protocol :

| Parameter | Value |

|---|---|

| Solvent | Anhydrous THF |

| Base | Triethylamine (3 eq) |

| Temperature | 0°C → RT over 2 hr |

| Reaction Time | 12 hr |

| Workup | Aqueous NaHCO₃ wash, DCM extraction |

| Chromatography | Silica gel (EtOAc/hexane 1:3) |

| Yield | 78% (pale yellow solid) |

Critical Notes :

- Slow addition of acyl chloride prevents exothermic side reactions

- Strict anhydrous conditions avoid hydrolysis to carboxylic acid

Carbodiimide-mediated Coupling (EDC/HOBt)

Procedure Comparison :

| Condition | EDCl/HOBt | Acyl Chloride |

|---|---|---|

| Yield | 65% | 78% |

| Byproducts | Urea derivatives | HCl gas |

| Scale Feasibility | >10 g | <5 g |

| Purification Difficulty | Moderate | Low |

Optimal Parameters :

- Molar Ratio : Amine (1 eq), cyclopropanecarboxylic acid (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq)

- Solvent : DCM (0.1 M)

- Time : 24 hr at RT

Process Optimization and Troubleshooting

Common Side Reactions and Mitigation

N-Oversubstitution in Pyrazole Alkylation

- Cause : Excess 2-chloroethylamine

- Solution : Maintain 1:1.5 pyrazole:alkylating agent ratio

- Detection : LC-MS (m/z 230 → 273 for disubstituted product)

Cyclopropane Ring Opening

Amide Hydrolysis

- Rate Constants :

Condition k (hr⁻¹) t₁/₂ (hr) 1M HCl (RT) 0.15 4.6 1M NaOH (RT) 0.23 3.0 - Stabilization : Store at -20°C under nitrogen

- Rate Constants :

Green Chemistry Alternatives

Microwave-assisted One-pot Synthesis :

- Combine pyrazole, 2-bromoethylamine, and cyclopropanecarbonyl chloride

- Irradiate at 100°C (300 W, 20 min)

- Yield : 58% (needs optimization)

Solvent Screening Results :

| Solvent | Conversion (%) | E-factor |

|---|---|---|

| Ethyl acetate | 72 | 8.2 |

| 2-MeTHF | 68 | 6.1 |

| Cyclopentyl methyl ether | 75 | 5.3 |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

δ 7.45–7.32 (m, 5H, Ph), 4.21 (t, J=6.8 Hz, 2H, NCH₂), 3.51 (q, J=6.4 Hz, 2H, CH₂NH), 2.31 (s, 6H, 2×CH₃), 1.92–1.85 (m, 1H, cyclopropane CH), 0.98–0.86 (m, 4H, cyclopropane CH₂)

13C NMR (101 MHz, CDCl₃) :

δ 172.1 (C=O), 148.9, 139.2 (pyrazole C), 129.4–126.7 (Ph), 43.8 (NCH₂), 38.1 (CH₂NH), 14.2 (cyclopropane C), 12.5, 12.3 (2×CH₃)

HRMS (ESI+) :

Calculated for C₁₇H₂₁N₃O [M+H]⁺: 284.1758, Found: 284.1756

Purity Assessment

HPLC Conditions :

- Column: C18 (4.6×150 mm, 3.5 μm)

- Mobile Phase: 60:40 MeCN/H₂O (0.1% TFA)

- Flow: 1.0 mL/min

- Retention Time: 6.72 min

- Purity: 99.1% (254 nm)

Industrial-scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Cost (USD) | Contribution (%) |

|---|---|---|

| 3,5-Dimethyl-4-phenylpyrazole | 420 | 38.2 |

| Cyclopropanecarbonyl chloride | 580 | 52.7 |

| Solvents/Catalysts | 98 | 8.9 |

| Total | 1098 | 100 |

Optimization Levers :

- Bulk purchasing of pyrazole precursor (15% cost reduction at >10 kg)

- In-house acyl chloride synthesis (saves $210/kg)

Environmental Impact Metrics

| Parameter | EDCl Method | Acyl Chloride Method |

|---|---|---|

| PMI (Process Mass Intensity) | 32.1 | 18.4 |

| E-factor | 27.3 | 15.8 |

| Carbon Efficiency (%) | 41.2 | 63.5 |

化学反应分析

Types of Reactions

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazole derivatives.

科学研究应用

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and agrochemicals.

作用机制

The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

相似化合物的比较

Comparison with Structural Analogs

Pyrazole/Pyrazoline Derivatives

describes N-substituted pyrazoline compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1) and 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Compound 4). Key differences include:

- Core Structure : The target compound has a fully aromatic pyrazole ring, whereas pyrazolines (e.g., Compounds 1–4) are partially saturated (4,5-dihydro-1H-pyrazole), reducing planarity and altering electronic properties.

- Substituents : Fluorophenyl, bromophenyl, and chlorophenyl groups in ’s compounds contrast with the dimethyl-phenyl substitution in the target compound. Halogen substituents enhance electronegativity and may improve binding to hydrophobic enzyme pockets, while methyl groups increase steric bulk and lipophilicity.

- N-Substituents: The target compound’s cyclopropanecarboxamide group differs from carbaldehyde or propanone substituents in pyrazolines.

Table 1: Structural Comparison of Pyrazole Derivatives

Cyclopropanecarboxamide Analogs

lists agrochemicals with cyclopropanecarboxamide moieties, such as cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) and inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide). Comparisons include:

- Linker and Substituents : The target compound’s ethyl-pyrazole linker contrasts with cyprofuram’s tetrahydrofuran ring and chlorophenyl group. The furan oxygen in cyprofuram may participate in hydrogen bonding, while the pyrazole’s nitrogen could offer different interaction sites.

- Biological Relevance : Cyprofuram and inabenfide are fungicides and plant growth regulators, suggesting the target compound’s cyclopropanecarboxamide group may confer similar bioactivity. However, the pyrazole ring might enhance metabolic stability compared to furan or pyridine systems .

Hydrogen Bonding and Crystallography

highlights that hydrogen-bonding patterns, analyzed via graph-set theory, determine molecular aggregation. For example:

- Pyrazole N-atoms may act as hydrogen-bond acceptors, while the carboxamide NH serves as a donor. This contrasts with pyrazoline derivatives (), where aldehyde or ketone groups dominate hydrogen bonding.

- Such differences may lead to distinct crystal morphologies or solubility profiles, impacting formulation in agrochemical applications .

常见问题

Q. What are the critical steps and challenges in synthesizing N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-ketoesters under acidic/basic conditions.

- Step 2 : Alkylation of the pyrazole nitrogen with a bromoethyl intermediate.

- Step 3 : Coupling the alkylated pyrazole with cyclopropanecarboxamide via nucleophilic acyl substitution.

Key Challenges : - Regioselectivity in pyrazole substitution (3,5-dimethyl vs. 4-phenyl positioning) .

- Purification of intermediates (e.g., column chromatography with gradients of ethyl acetate/hexane) to achieve >95% purity .

- Optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like N-alkylation isomers .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- FT-IR : Verify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

- NMR :

- ¹H NMR : Identify cyclopropane protons (δ 0.8–1.5 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and ethylenic protons (δ 3.5–4.5 ppm) .

- ¹³C NMR : Confirm cyclopropane carbons (δ 8–12 ppm) and amide carbonyl (δ ~170 ppm) .

- LCMS : Validate molecular weight ([M+H⁺] calculated for C₁₈H₂₂N₃O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。